molecular formula C18H18N2O3 B2933510 2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole CAS No. 33723-35-2

2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole

Cat. No. B2933510
CAS RN: 33723-35-2
M. Wt: 310.353
InChI Key: DXJRRGIMNHCHCK-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole” is a complex organic molecule that contains an indole ring, which is a prevalent structure in many natural products and pharmaceuticals . The indole ring is substituted with a methyl group at the 2-position and a complex [alpha-(nitromethyl)-4-methoxybenzyl] group at the 3-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a nitro group, and a methoxybenzyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the methoxybenzyl group . Nitro groups are electron-withdrawing and can participate in various reactions such as reductions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling nitro compounds due to their potential reactivity .

properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-18(15-5-3-4-6-17(15)19-12)16(11-20(21)22)13-7-9-14(23-2)10-8-13/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRRGIMNHCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole

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